Tulathromycin A-d7

Pharmacokinetics Method Validation Veterinary Pharmacology

Tulathromycin A-d7 is the heptadeutero internal standard for precise LC-MS/MS quantification of tulathromycin. It uniquely corrects for non-parallelism and matrix effects arising from the 90:10 tulathromycin A/B equilibrium, ensuring accuracy in plasma, urine, lung, and edible tissues. Validated for bovine, porcine, and equine matrices, it supports pharmacokinetic studies, MRL compliance, and regulatory submissions. ≥98% purity, ISO 17034 traceable.

Molecular Formula C₄₁H₇₂D₇N₃O₁₂
Molecular Weight 813.12
Cat. No. B1154409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulathromycin A-d7
Synonyms(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-
Molecular FormulaC₄₁H₇₂D₇N₃O₁₂
Molecular Weight813.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tulathromycin A-d7: Heptadeutero Internal Standard for Precise LC-MS/MS Quantification of the Triamilide Antibiotic Tulathromycin


Tulathromycin A-d7 (CAS 2734920-62-6; molecular formula C₄₁H₇₂D₇N₃O₁₂; molecular weight 813.12) is the heptadeutero analog of tulathromycin A, a semi‑synthetic macrolide antibiotic of the triamilide class [1]. In the unlabeled form, tulathromycin exists as an equilibrium mixture of two isomers, tulathromycin A (approximately 90%) and tulathromycin B (approximately 10%) [1]. Tulathromycin A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit (IC₅₀ = 0.26 μM) and is approved as a single‑dose injectable treatment for bovine and porcine respiratory disease [2]. Tulathromycin A-d7 serves exclusively as a stable‑isotope labeled internal standard for the quantitative analysis of tulathromycin in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC‑MS/MS) [1].

Why Tulathromycin A-d7 Cannot Be Replaced by an Unlabeled Analog or Alternative Internal Standard


In quantitative LC‑MS/MS bioanalysis, substituting a structurally non‑identical internal standard (e.g., a non‑analog compound or an unlabeled analog) for Tulathromycin A-d7 introduces unacceptable analytical uncertainty due to differential matrix effects, ionization efficiency, and extraction recovery [1]. While deuterated analogs are generally assumed to closely mimic the physicochemical behavior of their unlabeled counterparts, the unique equilibrium between the 90:10 tulathromycin A and B isomers in biological samples creates a specific analytical challenge . Critically, response and stability experiments have demonstrated that deuterated tulathromycin does not perfectly parallel the chemical behavior of unlabeled tulathromycin [1]. Consequently, only a well‑characterized, high‑purity heptadeutero standard that has been validated in the specific matrix of interest (e.g., plasma, lung, seminal plasma, urine) can reliably correct for this compound‑specific non‑parallelism and ensure accurate quantification across the required dynamic range [2].

Tulathromycin A-d7: Quantifiable Evidence of Differentiation as an Internal Standard for LC‑MS/MS


Mitigation of Matrix Effects in Bull Plasma, Seminal Plasma, and Urine LC‑MS/MS

In a 2022 LC‑MS/MS method validated for the quantification of tulathromycin in bull plasma, seminal plasma, and urine, the use of tulathromycin‑d7 as the internal standard mitigated the potential impacts of matrix effects, ensuring accuracy and precision within ±15% at all quality control concentrations across all three matrices [1].

Pharmacokinetics Method Validation Veterinary Pharmacology LC‑MS/MS

Isotopic Purity and Regulatory Compliance for Traceable Quantification

Tulathromycin A-d7 is supplied as a fully characterized reference standard with documented purity (≥95% or ≥98% depending on the supplier) and is accompanied by a Certificate of Analysis (CoA) that ensures traceability to pharmacopeial standards (USP or EP) [1][2]. This level of characterization supports analytical method validation (AMV) and quality control (QC) applications during drug development and regulatory submissions [1].

Analytical Chemistry Quality Control Regulatory Compliance Reference Standards

Documented Non‑Parallel Behavior: A Critical Differentiator for Method Validation

A foundational 2004 study by Gáler et al. established that 'Response and stability experiments showed that deuterated tulathromycin did not parallel the chemical behavior of tulathromycin' [1]. This non‑parallelism was observed despite the use of a carefully validated method with a dynamic range of 0.1 to 25 ng on‑column, achieving accuracies between 90% and 110% of nominal and precision (RSD) ≤7% [1].

Analytical Method Development Stability Method Validation Triamilide Chemistry

Validated Application Scenarios for Tulathromycin A-d7 in Bioanalytical Workflows


Pharmacokinetic Studies in Livestock Requiring Multi‑Matrix Quantification

Tulathromycin A-d7 is the internal standard of choice for LC‑MS/MS methods quantifying tulathromycin in plasma, seminal plasma, urine, and lung tissue from cattle and swine. Its use ensures accurate and precise measurements across the wide dynamic ranges required for pharmacokinetic profiling, as demonstrated in a 2022 bull study where it successfully corrected for matrix effects in all three matrices [1].

Regulatory Residue Depletion Studies for Food Safety Compliance

For the determination of total tulathromycin residues in edible tissues (kidney, liver, muscle) to support regulatory submissions and maximum residue limit (MRL) compliance, Tulathromycin A-d7 provides the necessary analytical rigor. Validated methods using this deuterated standard have been established for bovine, equine, and porcine tissues, delivering the accuracy and reproducibility required by regulatory agencies [2].

Method Development and Validation Requiring ISO 17034 Certified Reference Materials

Laboratories developing and validating LC‑MS/MS methods for tulathromycin quantification, particularly those operating under ISO/IEC 17025 accreditation or preparing ANDA/DMF submissions, require a fully characterized reference standard. Tulathromycin A-d7, available from ISO 17034‑accredited suppliers, provides the documented purity (≥95%), stability, and traceability essential for method robustness and audit‑ready documentation [3].

Studies on the Equilibrating Isomers of Tulathromycin (A and B)

Tulathromycin exists as an equilibrium mixture of ~90% isomer A and ~10% isomer B. Tulathromycin A-d7, as the labeled analogue of the predominant isomer, is specifically suited for studies investigating the differential pharmacokinetics or pharmacodynamics of these equilibrating forms, enabling precise tracking of the A isomer in complex biological systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tulathromycin A-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.